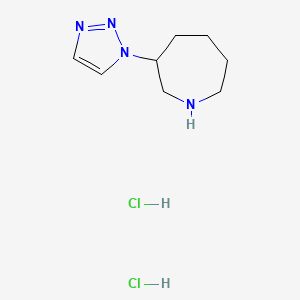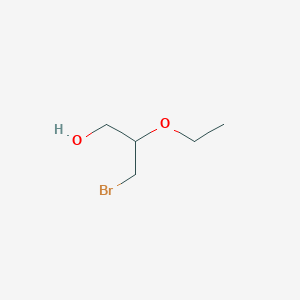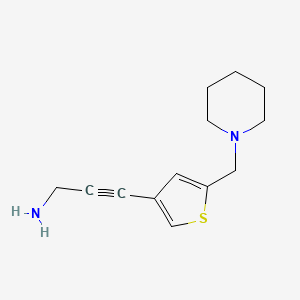![molecular formula C10H12OSSi B13474311 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to the thiophene ring at the 5-position, and an aldehyde group at the 3-position. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another approach involves the condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is significant for synthesizing aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The choice of method depends on the desired scale, cost, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carboxylic acid.
Reduction: Formation of 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the trimethylsilyl group can enhance the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Trimethylsilyl)ethynyl]thiophene: Similar structure but lacks the aldehyde group.
3-[2-(Trimethylsilyl)ethynyl]thiophene: Similar structure but with the ethynyl group at a different position.
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position .
Uniqueness
5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde is unique due to the specific positioning of the trimethylsilyl-ethynyl moiety and the aldehyde group on the thiophene ring
Propriétés
Formule moléculaire |
C10H12OSSi |
|---|---|
Poids moléculaire |
208.35 g/mol |
Nom IUPAC |
5-(2-trimethylsilylethynyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H12OSSi/c1-13(2,3)5-4-10-6-9(7-11)8-12-10/h6-8H,1-3H3 |
Clé InChI |
ZZPJJTYKQVRRIB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC(=CS1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13474238.png)
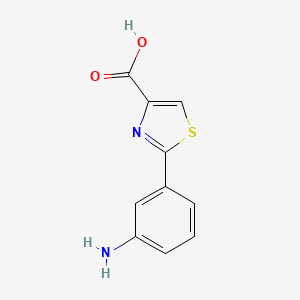
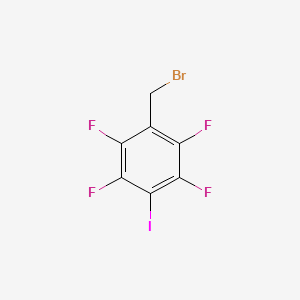
![2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13474246.png)
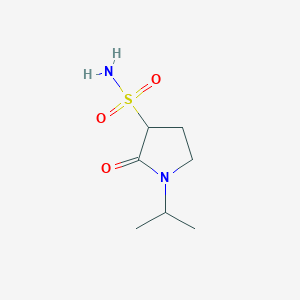
![2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine](/img/structure/B13474255.png)

![tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13474271.png)

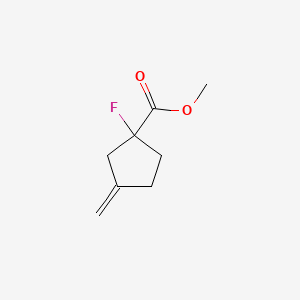
![1-isobutyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13474290.png)
